1-Cyclopentyl-1H-pyrazole-4-sulfonamide is a small organic compound with the molecular formula and a molecular weight of approximately 215.28 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, and a sulfonamide functional group, which contributes to its biological activity and versatility in chemical synthesis. The compound is recognized for its potential applications in medicinal chemistry, particularly in enzyme inhibition and as a scaffold for further drug development .
The compound can be synthesized from cyclopentyl hydrazine and a suitable sulfonyl chloride, typically in organic solvents such as dichloromethane or tetrahydrofuran, with the aid of bases like triethylamine to neutralize byproducts.
1-Cyclopentyl-1H-pyrazole-4-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂). It is also classified under pyrazole derivatives due to its pyrazole core structure. This classification highlights its relevance in both organic chemistry and pharmacology.
The synthesis of 1-cyclopentyl-1H-pyrazole-4-sulfonamide generally involves the following steps:
The reaction conditions typically include:
Industrial methods may employ continuous flow chemistry to enhance yield and purity while optimizing reaction parameters for scalability.
1-Cyclopentyl-1H-pyrazole-4-sulfonamide can undergo several chemical transformations:
Common reagents and conditions include:
The mechanism of action for 1-cyclopentyl-1H-pyrazole-4-sulfonamide primarily involves its interaction with specific enzymes or receptors. The sulfonamide moiety can form hydrogen bonds with amino acid residues at the active site of target enzymes, leading to inhibition of their catalytic activity. This property makes it useful in biochemical assays for studying enzyme kinetics and inhibition mechanisms .
Key chemical properties include:
1-Cyclopentyl-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:
1-cyclopentyl-1H-pyrazole-4-sulfonamide (CAS: 1249002-03-6) represents a structurally distinct heterocyclic compound garnering significant interest in contemporary drug discovery. Characterized by its pyrazole core linked to a sulfonamide functional group and substituted with a cyclopentyl ring at the N1-position, this molecule exemplifies the strategic hybridization of privileged pharmacophores. Its emergence reflects medicinal chemistry's ongoing pursuit of novel scaffolds capable of modulating biologically relevant targets with high precision. The compound's chemical identity is defined by the molecular formula C₈H₁₃N₃O₂S and a molecular weight of 215.27 g/mol, with canonical SMILES represented as NS(=O)(=O)c1cnn(C2CCCC2)c1
[1] [4]. Its unique architecture combines the hydrogen-bonding capabilities of the sulfonamide group (-SO₂NH₂) with the lipophilic character of the cyclopentyl moiety, creating a balanced molecular profile suitable for interacting with enzyme active sites. While not itself a marketed therapeutic, this scaffold serves as a critical structural template and intermediate for developing potent bioactive molecules, particularly in the realm of enzyme inhibition targeting inflammatory pathways [2] [5].
The historical development of 1-cyclopentyl-1H-pyrazole-4-sulfonamide is intrinsically linked to broader explorations into pyrazole-sulfonamide hybrids. Pyrazole derivatives first gained prominence in the late 19th century through the pioneering work of Ludwig Knorr, but the specific incorporation of sulfonamide functionalities emerged much later, driven by the recognized pharmacological versatility of the sulfonamide group [6]. The cyclopentyl-substituted variant entered the chemical landscape as synthetic methodologies advanced, enabling precise N1-alkylation of pyrazole cores. Its initial documentation in chemical databases and commercial catalogs (e.g., Fluorochem's product F659610) marked its transition from a synthetic curiosity to a tangible building block for medicinal chemistry [1].
The scaffold's emergence as pharmacologically relevant accelerated in the early 21st century, coinciding with increased interest in sulfonamide-based enzyme inhibitors. While simpler pyrazole sulfonamides were explored earlier, the cyclopentyl variant offered distinct advantages: the saturated carbocyclic ring provided enhanced metabolic stability compared to aromatic N1-substituents (like phenyl) and contributed favorable three-dimensional topography for target engagement without excessive steric bulk. Synthetic routes typically involve:
Table 1: Key Physicochemical Properties of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide
Property | Value | Measurement/Comment |
---|---|---|
Molecular Formula | C₈H₁₃N₃O₂S | - |
Molecular Weight | 215.27 g/mol | - |
CAS Number | 1249002-03-6 | - |
Purity | ≥95% | Typical commercial grade [1] |
LogP | 0.36 | Predicted partition coefficient [1] |
H-Bond Donors | 1 (Sulfonamide -NH₂) | - |
H-Bond Acceptors | 3 (Sulfonyl O x2, Pyrazole N) | - |
Fraction sp³ Carbon (Fsp³) | 0.625 | Indicator of 3D character [1] |
Commercial availability since the late 2000s/early 2010s facilitated its incorporation into targeted screening libraries, particularly those focused on inflammation modulation. Its rise reflects a strategic shift towards exploiting the pyrazole-sulfonamide motif not just as a passive structural element but as an active pharmacophore capable of specific, high-affinity interactions with key biological targets like NAAA [2] [7].
1-Cyclentyl-1H-pyrazole-4-sulfonamide and its structural analogs have garnered significant attention for their potent inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase enzyme central to inflammatory pathways. NAAA is a lysosomal enzyme, highly expressed in macrophages and other immune cells, that functions as a homodimer. It is synthesized as an inactive precursor and undergoes autocatalytic cleavage at acidic pH (pH 4.5-5.0) to generate its active form, exposing a catalytic triad comprising nucleophilic Cys126, basic Arg142, and acidic Asp145 in humans [2] [5] [7]. NAAA's primary physiological role is the deactivating hydrolysis of saturated N-acylethanolamines (NAEs), particularly the endogenous lipid mediator palmitoylethanolamide (PEA) [2] [7].
PEA is a crucial anti-inflammatory and analgesic agent, primarily activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-α). This activation enhances the transcription of anti-inflammatory genes while suppressing pro-inflammatory transcription factors. Inflammation or tissue damage often triggers a local increase in PEA levels as a protective response. However, its signaling is terminated by enzymatic hydrolysis into ethanolamine and palmitic acid, predominantly catalyzed by NAAA within lysosomes of immune cells [2] [5] [7]. Consequently, inhibiting intracellular NAAA activity represents a promising therapeutic strategy. By preventing PEA degradation, NAAA inhibitors effectively increase and prolong the concentration and activity of endogenous PEA at inflamed sites, thereby amplifying its natural anti-inflammatory and analgesic effects without the side effects associated with direct exogenous PPAR-α agonists [2] [7].
While 1-cyclopentyl-1H-pyrazole-4-sulfonamide itself serves as a foundational scaffold, its structural optimization has led to highly potent NAAA inhibitors. Notably, extensive Structure-Activity Relationship (SAR) studies replacing the cyclopentyl group with more complex bicyclic systems (e.g., 8-azabicyclo[3.2.1]octane) and modifying the sulfonamide linker yielded compounds like ARN19689 (compound 50). This derivative features an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane moiety linked to a pyrazole sulfonamide core and exhibits exceptional potency, inhibiting human NAAA (h-NAAA) in the low nanomolar range (IC₅₀ = 0.042 μM) [2] [7]. Crucially, these optimized pyrazole sulfonamides, stemming from the core 1-cyclopentyl analog, act via a non-covalent mechanism of action. This distinguishes them from earlier NAAA inhibitors featuring electrophilic warheads (e.g., β-lactones) that form irreversible covalent adducts with the catalytic cysteine. Non-covalent inhibition offers potential advantages by reducing the risk of off-target reactivity and idiosyncratic effects, making these compounds suitable candidates for systemic (oral) administration in chronic inflammatory conditions [2] [7].
Table 2: Evolution of Pyrazole Sulfonamide-Based NAAA Inhibitors
Compound/Scaffold | Key Structural Feature | h-NAAA IC₅₀ (μM) | Mechanism | Significance |
---|---|---|---|---|
1-Cyclopentyl-1H-pyrazole-4-sulfonamide | Cyclopentyl at N1, -SO₂NH₂ at C4 | ~1-10 (Inferior lead) | Non-covalent (Presumed) | Foundational hit scaffold |
Lead Compound 39 (ARN16186) | Initial azabicyclic replacement | Sub-micromolar | Non-covalent | Demonstrated systemic potential [7] |
Optimized Compound 50 (ARN19689) | endo-Ethoxymethyl-pyrazinyloxy-azabicyclo[3.2.1]octane | 0.042 | Non-covalent | Low nM potency, favorable PK profile [2] [7] |
ARN077 & Analogues | Electrophilic warheads (e.g., β-lactam) | nM range | Covalent (Irreversible/Reversible) | Potent but suited mainly for topical use [7] |
The therapeutic potential of NAAA inhibition, exemplified by pyrazole sulfonamide derivatives, is particularly significant in conditions characterized by impaired PEA signaling or excessive inflammation, including:
The molecular architecture of 1-cyclopentyl-1H-pyrazole-4-sulfonamide embodies a strategic convergence of two highly versatile pharmacophores—the pyrazole heterocycle and the sulfonamide functional group—bestowing unique physicochemical and intermolecular interaction capabilities crucial for modern drug design.
The pyrazole ring (1H-pyrazole) provides a robust, planar, electron-rich aromatic heterocycle. Its presence in the scaffold contributes:
The sulfonamide group (-SO₂NH₂) attached at the pyrazole C4 position is a cornerstone of the scaffold's bioactivity. Its significance lies in:
The cyclopentyl ring at N1 is more than a simple lipophilic appendage:
Table 3: Key Structural Features and Their Contributions to Bioactivity
Structural Element | Key Contributions to Drug Design | Impact on Target Interaction (e.g., NAAA) |
---|---|---|
Pyrazole Ring (Core) | Planar aromatic platform; Dual N atoms (HBD & HBA); Metabolic stability | Essential HBD (N2-H) for key H-bond; Electronic tuning via substitution |
C4-Sulfonamide (-SO₂NH₂) | Strong HBA (S=O x2) & HBD (-NH₂); Defined geometry; Modulates solubility | Forms critical H-bond network; Anchors inhibitor in active site |
N1-Cyclopentyl | Defined 3D steric bulk & lipophilicity (Fsp³=0.625); Metabolic stability | Fills hydrophobic pocket; Initial optimization point for potency gains |
Optimized N1-Bicyclic (e.g., ARN19689) | Enhanced rigidity/complexity; Improved vectoring of sulfonamide | Drastic increase in potency (nM IC₅₀) via optimized pocket fit |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0